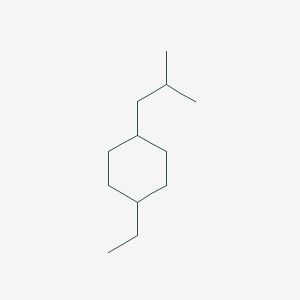

1-Ethyl-4-(2-methylpropyl)cyclohexane

Description

1-Ethyl-4-(2-methylpropyl)cyclohexane is a branched alkane characterized by a cyclohexane ring substituted with an ethyl group at the 1-position and a 2-methylpropyl (isobutyl) group at the 4-position. Its molecular formula is C₁₂H₂₄, with a molecular weight of 168.32 g/mol. The compound’s structure combines the conformational flexibility of the cyclohexane ring with steric effects from the branched substituents, influencing its physical and chemical properties.

Properties

CAS No. |

113937-59-0 |

|---|---|

Molecular Formula |

C12H24 |

Molecular Weight |

168.32 g/mol |

IUPAC Name |

1-ethyl-4-(2-methylpropyl)cyclohexane |

InChI |

InChI=1S/C12H24/c1-4-11-5-7-12(8-6-11)9-10(2)3/h10-12H,4-9H2,1-3H3 |

InChI Key |

JYLSVNZZYNDWIN-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(CC1)CC(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-4-(2-methylpropyl)cyclohexane can be synthesized through various organic reactions. One common method involves the alkylation of cyclohexane using ethyl and 2-methylpropyl halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction typically occurs under reflux conditions in an inert solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: In an industrial setting, the production of 1-Ethyl-4-(2-methylpropyl)cyclohexane may involve catalytic hydrogenation of corresponding alkenes or alkynes. Catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) are often used to facilitate the hydrogenation process under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-4-(2-methylpropyl)cyclohexane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding alcohols, ketones, or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alkanes or alcohols.

Substitution: Halogenation reactions using halogens like chlorine (Cl2) or bromine (Br2) can replace hydrogen atoms on the cyclohexane ring, forming haloalkanes.

Common Reagents and Conditions:

Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

Substitution: Cl2 or Br2 in the presence of light or a radical initiator.

Major Products:

Oxidation: Alcohols, ketones, carboxylic acids.

Reduction: Alkanes, alcohols.

Substitution: Haloalkanes.

Scientific Research Applications

1-Ethyl-4-(2-methylpropyl)cyclohexane has several applications in scientific research:

Chemistry: Used as a model compound to study the conformational analysis and stereochemistry of substituted cyclohexanes.

Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(2-methylpropyl)cyclohexane involves its interaction with molecular targets such as enzymes, receptors, or cellular membranes. The compound’s effects are mediated through conformational changes in the cyclohexane ring, which can influence its binding affinity and specificity towards target molecules. The steric and electronic properties of the substituents (ethyl and 2-methylpropyl groups) play a crucial role in determining the compound’s reactivity and interactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituted Cyclohexanes

(a) 1,4-Dimethylcyclohexane (C₈H₁₆)

- Substituents : Two methyl groups at the 1- and 4-positions.

- Molecular Weight : 112.21 g/mol.

- Properties: Lower boiling point (~130–135°C) and reduced lipophilicity (estimated logP ≈ 3.5) compared to the target compound due to smaller substituents. The absence of branching in substituents reduces steric hindrance, enhancing solubility in nonpolar solvents .

(b) 1-Ethyl-4-methylcyclohexane (C₉H₁₈)

- Substituents : Ethyl (1-position) and methyl (4-position).

- Molecular Weight : 126.24 g/mol.

- Properties : Intermediate boiling point (~160–170°C) and logP (~4.2). The ethyl group increases hydrophobicity relative to 1,4-dimethylcyclohexane but lacks the steric bulk of the 2-methylpropyl group in the target compound .

(c) 1-(6-Methylheptan-2-yl)-4-(4-methylpentyl)cyclohexane (C₂₀H₄₀)

- Substituents : Highly branched aliphatic chains (6-methylheptan-2-yl and 4-methylpentyl).

- Molecular Weight : 280.53 g/mol.

- Properties : Exceptionally high hydrophobicity (logP > 8) and boiling point (>300°C) due to extended branching and larger molecular size. This compound, identified in a plant extract, demonstrates how complex substituents drastically alter physicochemical behavior .

Aromatic Analogs

1-Ethyl-4-isobutylbenzene (C₁₂H₁₈)

- Structure : Benzene ring with ethyl and isobutyl groups at para positions.

- Molecular Weight : 162.27 g/mol.

- Properties : Lower boiling point (~240–250°C) compared to the cyclohexane analog due to the planar aromatic ring, which reduces conformational flexibility. The logP (~4.8) is moderately lower than the cyclohexane derivative, reflecting differences in ring electronic effects and solubility .

Positional and Functional Group Isomers

(a) 1,3-Dimethylcyclohexane (C₈H₁₆)

- Substituents : Methyl groups at 1- and 3-positions.

- Properties : Higher boiling point (~140–145°C) than 1,4-dimethylcyclohexane due to increased steric strain in the chair conformation. Demonstrates how substituent positioning affects stability and intermolecular interactions .

(b) 2-Methylpropyl Octadecanoate (C₂₂H₄₄O₂)

- Structure : Fatty acid ester with a 2-methylpropyl chain.

- Properties: High molecular weight (340.58 g/mol) and logP (~9.0). The ester group introduces polarity, contrasting with the nonpolar nature of 1-ethyl-4-(2-methylpropyl)cyclohexane.

Table 1: Comparative Properties of Selected Compounds

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C, est.) | logP (est.) | Key Structural Features |

|---|---|---|---|---|---|

| 1-Ethyl-4-(2-methylpropyl)cyclohexane | C₁₂H₂₄ | 168.32 | 200–210 | 5.5–6.0 | Branched substituents, cyclohexane |

| 1,4-Dimethylcyclohexane | C₈H₁₆ | 112.21 | 130–135 | 3.5 | Small substituents, low steric bulk |

| 1-Ethyl-4-isobutylbenzene | C₁₂H₁₈ | 162.27 | 240–250 | 4.8 | Aromatic ring, para substitution |

| 2-Methylpropyl Octadecanoate | C₂₂H₄₄O₂ | 340.58 | >300 | 9.0 | Ester group, long alkyl chain |

Key Observations:

Branching Effects : Branched substituents (e.g., 2-methylpropyl) increase hydrophobicity and boiling points compared to linear analogs. For example, 1-ethyl-4-(2-methylpropyl)cyclohexane has a higher logP than 1-ethyl-4-methylcyclohexane .

Ring Type : Cyclohexane derivatives exhibit greater conformational flexibility than aromatic analogs, influencing solubility and reactivity. For instance, 1-ethyl-4-isobutylbenzene’s planar structure reduces steric interactions but limits solvent adaptability .

Functional Groups: Esters (e.g., 2-methylpropyl octadecanoate) introduce polarity and bioactivity, whereas pure alkanes like the target compound are more suited for nonpolar applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.